molecular formula C16H12BrF2NO3S B1229887 Idd594

Idd594

Cat. No. B1229887
M. Wt: 416.2 g/mol
InChI Key: JCZUIWYXULSXSW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of IDD594 involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

IDD594 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted phenoxyacetic acid derivatives .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound is unique due to its specific binding affinity and selectivity for aldose reductase. The presence of both bromine and fluorine atoms in its structure contributes to its distinct reactivity and inhibitory properties compared to other similar compounds .

properties

Molecular Formula

C16H12BrF2NO3S

Molecular Weight

416.2 g/mol

IUPAC Name

2-[2-[(4-bromo-2-fluorophenyl)methylcarbamothioyl]-5-fluorophenoxy]acetic acid

InChI

InChI=1S/C16H12BrF2NO3S/c17-10-2-1-9(13(19)5-10)7-20-16(24)12-4-3-11(18)6-14(12)23-8-15(21)22/h1-6H,7-8H2,(H,20,24)(H,21,22)

InChI Key

JCZUIWYXULSXSW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)OCC(=O)O)C(=S)NCC2=C(C=C(C=C2)Br)F

synonyms

Idd 594
Idd-594
IDD594

Origin of Product

United States

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